Spartioidine

Description

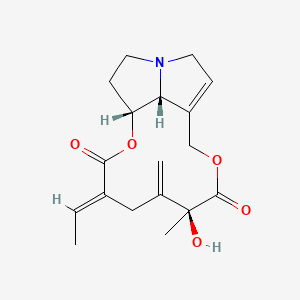

(15E)-12-hydroxy-13,19-didehydrosenecionan-11,16-dione has been reported in Senecio pterophorus and Senecio rosmarinifolius with data available.

Properties

CAS No. |

520-59-2 |

|---|---|

Molecular Formula |

C18H23NO5 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |

InChI |

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18-/m1/s1 |

InChI Key |

FCEVNJIUIMLVML-ARDNGTNNSA-N |

Isomeric SMILES |

C/C=C/1\CC(=C)[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Biosynthesis of Spartioidine in Senecio vulgaris

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites found in numerous plant species, including Senecio vulgaris (common groundsel). These compounds are of significant interest due to their potential toxicity and medicinal properties. Spartioidine, a specific PA found in S. vulgaris, is part of a complex biosynthetic pathway that is not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, from its initial precursors to the formation of the core necine base and its subsequent elaboration. Detailed experimental protocols for the analysis of key enzymes and the quantification of PAs are provided, along with a critical discussion of the existing knowledge gaps, particularly concerning the terminal enzymatic steps leading to this compound. This document aims to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to Pyrrolizidine Alkaloids and this compound

Pyrrolizidine alkaloids are a diverse group of heterocyclic organic compounds characterized by a necine base, which is a derivative of pyrrolizidine. They are produced by plants as a defense mechanism against herbivores.[1] In the Asteraceae family, particularly the genus Senecio, these alkaloids are prevalent and exhibit significant structural diversity.

This compound is a macrocyclic diester PA found in Senecio vulgaris.[2][3] It is a geometric isomer of seneciphylline and is structurally related to senecionine, a central intermediate in PA biosynthesis.[4] The presence and concentration of this compound and other PAs in S. vulgaris can vary depending on the plant's developmental stage and environmental conditions.[5] Understanding the biosynthesis of this compound is crucial for controlling the presence of these potentially toxic compounds in agricultural products and for exploring their potential pharmacological applications.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound in Senecio vulgaris is a multi-step process that begins with common amino acid precursors and proceeds through the formation of the characteristic necine base, followed by esterification and subsequent modifications. The pathway can be broadly divided into the formation of the necine base and the subsequent conversion of the initial PA, senecionine N-oxide, to other alkaloids, including this compound.

Formation of the Necine Base and Senecionine N-Oxide

The initial steps of PA biosynthesis, leading to the formation of senecionine N-oxide, are relatively well-understood and occur primarily in the roots of the plant.

The pathway commences with the amino acids L-arginine or L-ornithine, which are converted to putrescine.[6] Putrescine then serves as a precursor for the polyamines spermidine and homospermidine. The formation of homospermidine is a critical and committed step in PA biosynthesis, catalyzed by homospermidine synthase (HSS).[6]

Homospermidine undergoes a series of oxidation and cyclization reactions to form the stereospecific pyrrolizidine backbone, retronecine.[6] This necine base is then esterified with two molecules of senecic acid, which is derived from the amino acid L-isoleucine, to form senecionine N-oxide.[6][7] Senecionine N-oxide is the primary PA synthesized in the roots and is then transported to the aerial parts of the plant.[1]

Proposed Conversion of Senecionine to this compound

The diversification of PAs, including the formation of this compound, is believed to occur in the shoots through modifications of senecionine N-oxide.[1] The precise enzymatic steps leading from senecionine to this compound have not yet been fully characterized. However, based on their structural relationship, a pathway involving Z/E-isomerization and dehydrogenation has been proposed.[8]

This compound is a geometric isomer of seneciphylline, which itself is a dehydrogenated derivative of senecionine.[4] This suggests a multi-step conversion process, although the specific enzymes responsible for these transformations remain to be identified.

dot

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. This compound and Usaramine, Two Pyrrolizidine Alkaloids from Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Senecionine - Wikipedia [en.wikipedia.org]

- 7. Pyrrolizidine alkaloids. The biosynthesis of senecic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Unveiling Spartioidine: A Technical Guide to its Discovery, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine, a macrocyclic pyrrolizidine alkaloid, has been identified in various plant species, particularly within the Senecio and Gynura genera. Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites known for their complex chemical structures and a wide range of biological activities, including hepatotoxicity. A thorough understanding of the discovery, isolation, and analytical characterization of this compound is crucial for researchers in natural product chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of this compound, summarizing key data, detailing experimental protocols, and visualizing essential workflows.

Discovery and Plant Sources

This compound was first discovered and isolated by Adams and Gianturco in 1957 from the plant Senecio spartioides. Since its initial discovery, this compound has been identified in several other plant species, including:

-

Senecio pterophorus

-

Senecio rosmarinifolius

-

Gynura divaricata

-

Gynura bicolor

-

Senecio vulgaris[1]

The presence and concentration of this compound can vary between different plant species and even within different populations of the same species, influenced by genetic and environmental factors.

Physicochemical Properties and Structure

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₅ |

| Molecular Weight | 333.38 g/mol |

| CAS Number | 520-59-2 |

| Chemical Structure | A pyrrolizidine nucleus with a macrocyclic diester ring |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from plant material typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic purification. The following is a generalized protocol based on methods for isolating pyrrolizidine alkaloids from Senecio species.

Extraction

-

Plant Material Preparation: Dried and finely ground plant material (e.g., aerial parts of Senecio species) is used for extraction.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with a polar solvent, typically 85% ethanol, using a Soxhlet apparatus for approximately 20-21 hours.[2] This is followed by filtration and concentration of the extract under reduced pressure at a temperature not exceeding 50°C to yield a crude extract.[2]

Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in an acidic solution (e.g., 1% sulfuric acid) to protonate the alkaloids, rendering them water-soluble.

-

Removal of Non-Alkaloidal Components: The acidic solution is then washed with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove fats, waxes, and other non-alkaloidal compounds.

-

Liberation of Free Alkaloids: The acidic aqueous layer containing the protonated alkaloids is then made alkaline (pH ~9-10) by the addition of a base, such as ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extraction of Free Alkaloids: The free alkaloids are then extracted from the aqueous solution using an immiscible organic solvent like chloroform. This step is repeated multiple times to ensure complete extraction. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated under vacuum to yield a crude alkaloid fraction.

Chromatographic Purification

-

Thin-Layer Chromatography (TLC): Preparative Thin-Layer Chromatography (pTLC) is often employed for the initial separation of the crude alkaloid mixture.[2][3] Silica gel plates are used as the stationary phase, and a suitable solvent system (mobile phase) is selected to achieve good separation of the individual alkaloids. The separated bands can be visualized under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent).[2] The band corresponding to this compound is then scraped from the plate and the compound is eluted with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2][3] A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Detection is typically carried out using a UV detector at a wavelength of around 220 nm.[3]

Structural Elucidation and Analytical Data

The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for determining the detailed chemical structure of this compound. The chemical shifts and coupling constants provide information about the connectivity of atoms and the stereochemistry of the molecule.

A detailed table of ¹H and ¹³C NMR data for this compound can be found in the scientific literature and is crucial for its unambiguous identification.

Mass Spectrometry (MS)

-

Common Fragment Ions: Pyrrolizidine alkaloids often exhibit characteristic fragment ions in their mass spectra. For unsaturated PAs, product ions at m/z 120 and 138 are commonly observed.[4]

-

LC-MS/MS Analysis: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective detection of this compound in complex plant extracts.[5] This method allows for the separation of isomers and provides structural information through fragmentation analysis.[5]

Quantitative Analysis

The amount of this compound in plant material can be determined using HPLC with UV detection.[3] A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the plant extract is then calculated by comparing its peak area to the calibration curve.

| Plant Species | Reported Pyrrolizidine Alkaloid Content | Notes |

| Gynura divaricata | Total retronecine ester-type PAs ranged from 1.4 µg/g to 39.7 µg/g in samples from different locations.[6] | This represents the total PA content, not specifically this compound. |

| Senecio vulgaris | This compound N-oxide was prevalent in the shoots.[1] | Quantitative data for this compound specifically was not provided. |

Biological Activity and Signaling Pathways

Pyrrolizidine alkaloids, as a class, are known for their significant biological activities, most notably their hepatotoxicity.[6] This toxicity is generally attributed to the metabolic activation of the pyrrolizidine nucleus in the liver, leading to the formation of reactive pyrrolic esters that can alkylate cellular macromolecules.

The specific biological activities and mechanisms of action of this compound are not as extensively studied as some other PAs. Further research is needed to elucidate its pharmacological and toxicological profile and to identify any specific signaling pathways it may modulate. General studies on alkaloids suggest they can influence a wide range of cellular processes and signaling pathways.

Visualizing the Workflow

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation and purification of this compound from plant material.

Conclusion

This technical guide provides a foundational understanding of the discovery, isolation, and analysis of this compound. The detailed protocols and summarized data serve as a valuable resource for researchers working with this and other related pyrrolizidine alkaloids. Further investigation into the specific biological activities and the molecular mechanisms of this compound is warranted to fully comprehend its potential toxicological risks and any potential therapeutic applications. The methodologies outlined here provide a solid framework for such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. phytojournal.com [phytojournal.com]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 5. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Spartioidine in Senecio Species: A Technical Guide for Researchers

An in-depth exploration of the pyrrolizidine alkaloid Spartioidine, its prevalence in Senecio species, and its putative biological functions. This document serves as a technical resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.

Introduction

The genus Senecio, one of the largest genera in the Asteraceae family, is notorious for its production of a diverse array of pyrrolizidine alkaloids (PAs). These secondary metabolites are crucial for the plant's defense against herbivores.[1][2][3] Among the myriad of PAs identified, this compound, a macrocyclic diester PA, has been noted for its presence in several Senecio species. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, supported by available quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Biological Role and Mechanism of Action

Pyrrolizidine alkaloids, including this compound, primarily function as defensive compounds against herbivory.[1][2][3] The toxicity of most PAs is not inherent to the parent compound but arises from its metabolic activation, predominantly in the liver of vertebrates.[4][5]

The proposed mechanism of action for toxic PAs involves a three-step process:

-

Ingestion: Herbivores consume plant material containing this compound and other PAs.

-

Metabolic Activation: In the liver, cytochrome P450 monooxygenases catalyze the dehydrogenation of the necine base of the PA, converting it into a highly reactive pyrrolic ester.[4][5]

-

Cellular Damage: These reactive metabolites are potent alkylating agents that can form adducts with cellular macromolecules such as DNA and proteins. This covalent binding can lead to hepatotoxicity, genotoxicity, and carcinogenicity.[4][6]

While this is the generalized mechanism for toxic PAs, specific studies detailing the cytotoxic or other biological activities exclusively for this compound are limited. However, its structural similarity to other known toxic macrocyclic PAs found in Senecio, such as senecionine and seneciphylline, suggests a comparable mode of action.

Quantitative Data

The concentration of this compound and its N-oxide can vary significantly between different Senecio species, populations, and plant tissues. The following table summarizes available quantitative data for this compound in Senecio vulgaris.

| Plant Part | Population Status | This compound Concentration (µg/g dry weight) | This compound N-oxide Concentration (µg/g dry weight) | Reference |

| Shoots | Native | Data not specified, but present | Prevalent | [1][7] |

| Shoots | Invasive | Significantly lower than native | Significantly lower than native | [8] |

| Roots | Native | Not a dominant PA | Not a dominant PA | [1][7] |

Note: The available literature often groups this compound with other PAs, and specific quantitative data for this individual compound across a wide range of Senecio species is not extensively documented.

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Senecio Species

This protocol outlines a common method for the extraction of PAs, including this compound, from dried plant material.

Materials:

-

Dried and ground Senecio plant material

-

0.05 M H₂SO₄

-

Methanol

-

Ammonia solution (25%)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Ultrasonic bath

Procedure:

-

Weigh approximately 2.0 g of the dried, ground plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M H₂SO₄ to the sample.

-

Sonicate the mixture for 15 minutes at room temperature.

-

Centrifuge the sample at 3800 x g for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction (steps 2-5) on the plant material pellet and combine the supernatants.

-

Neutralize the combined acidic extract to approximately pH 7 using ammonia solution.

-

Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load 10 mL of the neutralized extract onto the SPE cartridge.

-

Wash the cartridge with 10 mL of water.

-

Dry the cartridge under vacuum for 5-10 minutes.

-

Elute the PAs with 10 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 50°C.

-

Reconstitute the dried residue in a known volume of methanol/water (e.g., 5:95, v/v) for analysis.

Analysis of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

Reagents:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

This compound analytical standard

Procedure:

-

Chromatographic Conditions:

-

Set a suitable gradient elution program using Mobile Phases A and B. A typical gradient might start with a low percentage of B, increasing linearly over time to elute compounds of increasing hydrophobicity.

-

Set the column temperature (e.g., 40°C) and flow rate (e.g., 0.4 mL/min).

-

-

Mass Spectrometry Conditions:

-

Operate the mass spectrometer in positive ion ESI mode.

-

Optimize the MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution of this compound.

-

Perform Multiple Reaction Monitoring (MRM) for quantification. Determine the precursor ion ([M+H]⁺ for this compound) and the most abundant and specific product ions.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Inject the prepared standards and the extracted samples into the LC-MS/MS system.

-

Construct a calibration curve by plotting the peak area of the analyte against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Visualizations

References

- 1. Pyrrolizidine alkaloid variation in Senecio vulgaris populations from native and invasive ranges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. Occurrence of Nine Pyrrolizidine Alkaloids in Senecio vulgaris L. Depending on Developmental Stage and Season - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Toxicological Profile of Pyrrolizidine Alkaloids: A Focus on Spartioidine and Structurally Related Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrolizidine alkaloids (PAs) represent a large and diverse group of natural toxins produced by thousands of plant species worldwide. Their presence as contaminants in herbal remedies, teas, honey, and other food products poses a significant health risk to humans and livestock. The toxicity of PAs is primarily attributed to their metabolic activation in the liver, leading to the formation of highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules, including DNA and proteins, resulting in a spectrum of toxic effects such as hepatotoxicity, genotoxicity, and carcinogenicity. This technical guide provides a comprehensive overview of the toxicological profile of PAs, with a specific focus on spartioidine and its structurally related analogues, including senecionine, seneciphylline, and retrorsine. It delves into the mechanisms of toxicity, associated signaling pathways, and presents available quantitative toxicological data. Furthermore, this guide outlines detailed experimental protocols for key assays used in the toxicological assessment of these compounds, aiming to provide a valuable resource for researchers and professionals in the fields of toxicology and drug development.

Introduction to Pyrrolizidine Alkaloids (PAs)

Pyrrolizidine alkaloids are a class of heterocyclic organic compounds characterized by a necine base, which is a derivative of pyrrolizidine.[1] These alkaloids are secondary metabolites produced by an estimated 3% of the world's flowering plants, notably in the families Asteraceae, Boraginaceae, and Fabaceae.[2] To date, over 660 PAs and their N-oxides have been identified.[2]

The toxicity of PAs is intrinsically linked to their chemical structure, specifically the presence of a 1,2-unsaturated necine base, which is a prerequisite for their metabolic activation to toxic pyrrolic metabolites.[1][3] PAs can be classified based on the structure of their necine base (e.g., retronecine, heliotridine, otonecine) and the nature of the esterified necic acids (e.g., monoesters, open-chain diesters, macrocyclic diesters).[1] this compound, a macrocyclic diester PA, shares structural similarities with other well-studied toxic PAs like senecionine and seneciphylline.

This compound: Structure and Occurrence

This compound is a pyrrolizidine alkaloid with the chemical formula C₁₈H₂₃NO₅.[4] It is a macrocyclic diester, a structural feature often associated with high toxicity among PAs.[3] this compound has been identified in various plant species, including those of the Senecio genus.[5] Due to its potential toxicity, this compound is one of the PAs monitored in food and feed by regulatory agencies.[6]

Toxicological Profile

The toxicity of this compound and related PAs is a multi-faceted process initiated by metabolic activation and culminating in cellular damage through various mechanisms.

Metabolic Activation and Detoxification

The primary site of PA metabolism is the liver, where cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6, catalyze the conversion of the parent alkaloid into highly reactive dehydropyrrolizidine alkaloids (DHPAs), also known as pyrrolic esters.[7] These electrophilic metabolites are the ultimate toxicants responsible for the adverse effects of PAs.[7] DHPAs can readily react with nucleophilic centers in cellular macromolecules, such as DNA and proteins, to form stable adducts.[8]

Alternatively, PAs can undergo detoxification through two main pathways: N-oxidation to form PA N-oxides, which are generally less toxic and more water-soluble, and hydrolysis of the ester linkages to yield the necine base and necic acids.[7] These detoxification products are more readily excreted from the body.[7] The balance between metabolic activation and detoxification pathways is a critical determinant of the overall toxicity of a particular PA.

Figure 1. Metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

Hepatotoxicity

The liver is the primary target organ for PA toxicity. Acute exposure to high doses of PAs can lead to hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease (VOD), which is characterized by the obstruction of the hepatic sinusoids.[9] Chronic exposure to lower doses can result in liver cirrhosis and the formation of liver tumors.[10] The hepatotoxicity is a direct consequence of the binding of reactive PA metabolites to hepatic proteins and DNA, leading to cell death, inflammation, and fibrosis.[8]

Genotoxicity and Carcinogenicity

Many PAs, particularly those with a 1,2-unsaturated necine base, are genotoxic carcinogens.[11] The reactive pyrrolic metabolites can form DNA adducts, leading to mutations, chromosomal aberrations, and sister chromatid exchanges.[11] This DNA damage can initiate the process of carcinogenesis, particularly in the liver.[12] Studies have shown that PAs can induce tumors in various organs in experimental animals.[12] The genotoxic potential of PAs is a major concern for human health, especially in the context of chronic dietary exposure.

Signaling Pathways Involved in PA Toxicity

The cellular damage induced by PAs triggers a cascade of signaling pathways that ultimately determine the fate of the cell, be it survival, apoptosis, or neoplastic transformation.

The formation of PA-DNA adducts activates the DNA damage response (DDR) pathway. Key proteins in this pathway, such as ataxia-telangiectasia mutated (ATM) and the tumor suppressor p53, are activated.[13] This activation can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.[10]

Figure 2. DNA damage response pathway activated by pyrrolizidine alkaloids.

PAs can induce apoptosis, or programmed cell death, through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[14] The extrinsic pathway is initiated by the binding of death ligands (e.g., TNF-α, FasL) to their corresponding receptors on the cell surface, leading to the activation of caspase-8.[14] The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, and involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[14] Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[14]

Figure 3. Extrinsic and intrinsic apoptosis pathways induced by pyrrolizidine alkaloids.

Quantitative Toxicological Data

While specific quantitative toxicological data for this compound are limited in the publicly available literature, data for structurally similar macrocyclic diester PAs provide valuable insights into its likely toxic potential. The following tables summarize available in vivo and in vitro toxicity data for relevant PAs.

Table 1: In Vivo Acute Toxicity Data for Selected Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Test Species | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Senecionine | Rat | Oral | ~85 | [10] |

| Rat | Intraperitoneal | 35-50 | [10] | |

| Mouse | Intravenous | 60-80 | [10] | |

| Seneciphylline | Rat | Oral | 77 | [9] |

| Rat | Intraperitoneal | 77 | [9] | |

| Rat | Intravenous | 80 | [9][15] | |

| Mouse | Intravenous | 90 | [15] | |

| Retrorsine | Rat | Intraperitoneal | 34 | [1] |

| Rat | Intravenous | 38 | [1] | |

| Mouse | Intravenous | 59 | [1] |

Table 2: In Vitro Cytotoxicity Data for Selected Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint | Value (µM) | Reference(s) |

| Senecionine | HepG2 | MTT | IC50 | 290 | [2] |

| HepaRG | Cell Viability | IC50 | ~200 | [16] | |

| Seneciphylline | HepG2 | MTT | IC50 | 260 | [2] |

| Retrorsine | HepG2 | MTT | IC50 | 270 | [12] |

| Primary Rat Hepatocytes | Cytotoxicity | IC50 | 153 | [14] | |

| Primary Mouse Hepatocytes | Cytotoxicity | IC50 | 148 | [14] | |

| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | EC50 | 12.6 | |

| Primary Human Hepatocytes | Cytotoxicity | EC50 | 45 |

Experimental Protocols

This section provides representative protocols for key in vitro assays used to assess the toxicological properties of pyrrolizidine alkaloids.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Figure 4. Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed hepatic cells (e.g., HepG2, HepaRG) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.

-

Treatment: Expose the cells to a range of concentrations of the test PA (e.g., 0.1 µM to 1000 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the PA) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the PA that causes 50% inhibition of cell viability).

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.

Methodology:

-

Cell Treatment: Treat cells with the test PA for a defined period.

-

Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids containing the DNA.

-

Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

Apoptosis Assessment: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with the test PA to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Conclusion

The toxicological profile of this compound, inferred from its structural similarity to other macrocyclic diester pyrrolizidine alkaloids, indicates a significant potential for hepatotoxicity and genotoxicity. The metabolic activation to reactive pyrrolic metabolites is the key initiating event in its toxicity. While specific quantitative data for this compound remain to be fully elucidated, the information available for related compounds such as senecionine, seneciphylline, and retrorsine provides a strong basis for risk assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation of the toxicological properties of this compound and other PAs. Further research is warranted to establish a more complete and specific toxicological profile for this compound to better inform regulatory decisions and protect public health.

References

- 1. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Refubium - PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat [refubium.fu-berlin.de]

- 5. Differential induction of apoptosis and autophagy by pyrrolizidine alkaloid clivorine in human hepatoma Huh-7.5 cells and its toxic implication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Retrorsine - Lifeasible [lifeasible.com]

- 9. Seneciphylline | CAS#:480-81-9 | Chemsrc [chemsrc.com]

- 10. Senecionine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Retrorsine | OCT | P450 | TargetMol [targetmol.com]

- 13. Senecionine | C18H25NO5 | CID 5280906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Seneciphylline | C18H23NO5 | CID 5281750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spartioidine: An Examination of Known Biological Activities and Toxicological Profile within the Pyrrolizidine Alkaloid Class

For the attention of: Researchers, scientists, and drug development professionals.

Issued: November 18, 2025

Abstract

Spartioidine is a naturally occurring pyrrolizidine alkaloid (PA) identified in various plant species, including Senecio pterophorus, Senecio rosmarinifolius, and flora of the Gynura genus[1][2]. As a member of the extensive pyrrolizidine alkaloid family, its biological activities are primarily understood within the broader context of this class of compounds. Direct, quantitative data on the specific biological activities of this compound are notably scarce in publicly accessible scientific literature. The predominant focus of research on PAs has been on their significant hepatotoxicity and potential carcinogenicity, which are class-wide characteristics. While some PAs have been investigated for potential therapeutic applications, including antimicrobial and anti-inflammatory effects, specific data for this compound remains elusive[3][4]. This document summarizes the current understanding of the biological activities of pyrrolizidine alkaloids as a class, which provides the foundational context for any future investigation into this compound.

General Biological Profile of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a large group of secondary metabolites produced by plants, primarily as a defense mechanism against herbivores[2]. Their biological effects are largely dictated by their chemical structure, specifically the presence of a 1,2-unsaturated necine base, which is a prerequisite for their characteristic toxicity.

Mechanism of Toxicity

The toxicity of most PAs, likely including this compound, is not inherent to the parent molecule but results from metabolic activation in the liver[5]. Hepatic cytochrome P450 monooxygenases metabolize the 1,2-unsaturated PAs into highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily alkylate cellular macromolecules, including DNA and proteins, leading to the formation of adducts[3][5]. This process is the primary driver of their cytotoxic, genotoxic, and carcinogenic effects[3][5].

digraph "PA_Toxicity_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Node Definitions PA [label="Pyrrolizidine Alkaloid\n(e.g., this compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; Metabolism [label="Hepatic Metabolism\n(Cytochrome P450)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; DHPA [label="Dehydropyrrolizidine Alkaloid\n(DHPA) - Reactive Metabolite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macromolecules [label="Cellular Macromolecules\n(DNA, Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; Adducts [label="DNA and Protein Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"]; Toxicity [label="Hepatotoxicity &\nCarcinogenicity", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PA -> Metabolism; Metabolism -> DHPA [label="Oxidation"]; DHPA -> Macromolecules [label="Alkylation"]; Macromolecules -> Adducts; Adducts -> Toxicity; }

Figure 1. Generalized metabolic activation and toxicity pathway of 1,2-unsaturated pyrrolizidine alkaloids.

Potential Pharmacological Activities

Despite the significant toxicity concerns, the broader class of alkaloids, including some PAs, has been investigated for a range of pharmacological activities. These include:

-

Antimicrobial Activity: Various alkaloids have demonstrated antibacterial and antifungal properties[4]. However, specific studies quantifying the antimicrobial efficacy of this compound are not currently available.

-

Anti-inflammatory Activity: Some alkaloids exhibit anti-inflammatory effects through various mechanisms[6]. The potential for this compound to act as an anti-inflammatory agent has not been specifically reported.

-

Anticancer Activity: While the carcinogenicity of PAs is a major concern, paradoxically, some alkaloids are also investigated for their cytotoxic effects against cancer cell lines[3]. This dual nature is a common theme in natural product toxicology and pharmacology.

Quantitative Data on Biological Activities

A thorough review of the existing literature reveals a lack of specific quantitative data for the biological activities of this compound. Studies detailing metrics such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), or binding affinities (Ki, Kd) for this compound in various biological assays could not be identified. The table below is provided as a template for future research findings.

| Biological Activity | Assay Type | Target | Test System | IC50 / EC50 / Ki | Reference |

| No Data Available | |||||

Table 1. Summary of Quantitative Biological Data for this compound (Illustrative)

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's biological activities are absent from the literature. For researchers planning to investigate this compound, standard protocols for assessing cytotoxicity, antimicrobial activity, and anti-inflammatory effects would be applicable. An illustrative workflow for initial screening is provided below.

digraph "Experimental_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Node Definitions Start [label="this compound Isolate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Screening\n(e.g., MTT Assay on HepG2 cells)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antimicrobial [label="Antimicrobial Screening\n(e.g., Broth Microdilution for MIC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AntiInflammatory [label="Anti-inflammatory Screening\n(e.g., NO inhibition in LPS-stimulated macrophages)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Toxic [label="Significant Toxicity\nObserved", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Active [label="Activity Observed", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Further_Tox [label="In-depth Toxicological\nEvaluation", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action\nStudies", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Characterization of\nBiological Activity", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Cytotoxicity; Start -> Antimicrobial; Start -> AntiInflammatory; Cytotoxicity -> Toxic; Antimicrobial -> Active; AntiInflammatory -> Active; Toxic -> Further_Tox; Active -> Mechanism_Study; Further_Tox -> End; Mechanism_Study -> End; }

Figure 2. Proposed experimental workflow for the initial biological screening of this compound.

Conclusion and Future Directions

The current body of scientific knowledge on the specific biological activities of this compound is minimal. Its classification as a pyrrolizidine alkaloid strongly suggests a potential for hepatotoxicity through metabolic activation, a characteristic that warrants significant caution in any handling or potential application.

Future research is imperative to delineate the specific biological profile of this compound. Key areas for investigation include:

-

Quantitative toxicological assessment: Determining the cytotoxic and genotoxic potential of this compound in relevant cell models, particularly primary hepatocytes.

-

Screening for pharmacological activities: A broad-based screening approach to identify any potential antimicrobial, anti-inflammatory, or other therapeutic activities.

-

Metabolic profiling: Understanding the specific metabolic pathways of this compound to assess its potential for activation into reactive DHPAs.

Until such studies are conducted, any consideration of this compound for therapeutic or other applications must be heavily weighed against the well-documented risks associated with the pyrrolizidine alkaloid class.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 6. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

Spartioidine and its N-oxide Derivatives in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine and its N-oxide are pyrrolizidine alkaloids (PAs), a class of secondary metabolites found in various plant species, notably within the genera Gynura and Senecio. These compounds are of significant interest to the scientific community due to their potential bioactivity and toxicological profiles. This technical guide provides a comprehensive overview of the current knowledge on this compound and its N-oxide derivatives in plants, focusing on their distribution, biosynthesis, isolation, and characterization. This document also summarizes the available, albeit limited, data on their pharmacological effects and outlines key experimental methodologies.

Occurrence and Quantitative Data

This compound is a known constituent of various plant species, often co-occurring with its N-oxide derivative. It is classified as a senecionine-type pyrrolizidine alkaloid and is a geometric isomer of seneciphylline. While several studies have qualitatively identified this compound in plants, precise quantitative data for this specific alkaloid and its N-oxide remain limited in publicly accessible literature.

One study investigating the pyrrolizidine alkaloid content in Gynura divaricata reported the total concentration of retronecine type PAs to be as high as 39.7 µg/g in samples collected from the Jiangsu province of China[1]. However, the individual contribution of this compound to this total amount was not specified. Further research employing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS) is necessary to accurately quantify this compound and its N-oxide in different plant species and tissues.

Table 1: Quantitative Data on this compound and its N-oxide in Plants

| Plant Species | Plant Part | Compound | Concentration | Method of Analysis | Reference |

| Gynura divaricata | Whole Plant | Total Retronecine Ester-type PAs | 39.7 µg/g | Not Specified | [1] |

| Data Not Available | Data Not Available | This compound | Data Not Available | Data Not Available | |

| Data Not Available | Data Not Available | This compound N-oxide | Data Not Available | Data Not Available |

Note: The table highlights the current gap in specific quantitative data for this compound and its N-oxide.

Biosynthesis

The biosynthesis of pyrrolizidine alkaloids is a complex process that is not yet fully elucidated. The pathway is understood to originate from amino acids and involves a series of enzymatic reactions.

The initial committed step in the biosynthesis of the necine base of pyrrolizidine alkaloids is catalyzed by homospermidine synthase . This enzyme mediates the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine.

The subsequent steps leading to the formation of the characteristic bicyclic retronecine core of senecionine-type alkaloids like this compound are less defined. It is proposed that homospermidine undergoes oxidation and cyclization to form the pyrrolizidine ring system.

The necic acid moiety of this compound, senecic acid, is derived from the amino acid L-isoleucine . Isotope labeling studies have shown that two molecules of L-isoleucine are incorporated to form the C10 dicarboxylic acid structure of senecic acid. The precise enzymatic machinery responsible for this conversion is still under investigation.

Finally, the necine base and the necic acid are esterified to form the final pyrrolizidine alkaloid, which can then be converted to its N-oxide.

References

Spartioidine: A Technical Guide to its History, Research, and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a naturally occurring pyrrolizidine alkaloid, a class of heterocyclic organic compounds containing a pyrrolizidine nucleus. First identified in the mid-20th century, research into this compound has been limited compared to other alkaloids. This technical guide provides a comprehensive overview of the history of this compound research, its chemical properties, and the general methodologies relevant to its study. It is intended to serve as a foundational resource for researchers interested in this and similar natural products.

Discovery and Historical Context

The discovery of this compound can be traced back to the pioneering work of chemists Roger Adams and Maurizio Gianturco. In their 1957 publication in the Journal of the American Chemical Society, they reported the isolation of a new alkaloid from the plant Senecio spartioides, which they named this compound. This work was part of a broader investigation into the alkaloidal constituents of the Senecio genus, known for producing a variety of pyrrolizidine alkaloids.

Subsequent phytochemical studies have identified this compound in other plant species, including Senecio pterophorus, Senecio rosmarinifolius, and various species of the Gynura genus.[1] Despite its identification over six decades ago, this compound has not been the subject of extensive biological investigation, and much of the available information pertains to its chemical structure and occurrence.

Chemical and Physical Properties

This compound is a macrocyclic diester pyrrolizidine alkaloid. Its chemical structure and properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₃NO₅ | PubChem[1] |

| Molecular Weight | 333.38 g/mol | PubChem[1] |

| IUPAC Name | (1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione | PubChem[1] |

| CAS Number | 520-59-2 | PubChem[1] |

| Appearance | Not reported | - |

| Solubility | Not reported | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

Experimental Protocols

Detailed experimental protocols for the isolation and structure elucidation of this compound are not extensively documented in the literature. However, general methods for the extraction and analysis of pyrrolizidine alkaloids from plant material can be applied.

General Isolation and Extraction of Pyrrolizidine Alkaloids

A typical workflow for the isolation of pyrrolizidine alkaloids like this compound from plant material is as follows:

-

Plant Material Collection and Preparation: The relevant plant parts (e.g., aerial parts, roots) are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, often using a Soxhlet apparatus. The extraction is carried out for an extended period to ensure complete extraction of the alkaloids.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the basic alkaloids from other plant constituents.

-

The extract is acidified (e.g., with 2% sulfuric acid) to protonate the alkaloids, making them water-soluble.

-

The acidic aqueous solution is then washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

-

The alkaloids are then extracted from the basified aqueous solution using a non-polar solvent like chloroform or dichloromethane.

-

-

Purification: The crude alkaloid extract is then purified using chromatographic techniques.

-

Column Chromatography: The extract is loaded onto a silica gel or alumina column and eluted with a gradient of solvents of increasing polarity to separate the different alkaloids.

-

Preparative Thin-Layer Chromatography (TLC): For smaller quantities, preparative TLC can be used for final purification of the isolated compounds.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the purification and quantification of alkaloids.

-

General Structure Elucidation

The structure of an isolated alkaloid like this compound is typically determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides information about the molecular weight and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule (e.g., hydroxyl, carbonyl, C=C double bonds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons and their connectivity.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the complete connectivity of the molecule and elucidate the final structure.

-

-

X-ray Crystallography: If a suitable crystal of the compound can be obtained, X-ray crystallography can provide an unambiguous determination of the three-dimensional structure.

Biological Activity and Signaling Pathways

There is a significant lack of specific quantitative data on the biological activity of this compound in the publicly available scientific literature. While pyrrolizidine alkaloids as a class are well-known for their potential hepatotoxicity, cytotoxicity, and neurotoxicity, specific studies quantifying these effects for this compound (e.g., IC50 values) are not readily found.[2][3][4][5][6] Similarly, there is no information available regarding the specific signaling pathways that this compound may modulate.

General biological activities attributed to some pyrrolizidine alkaloids include:

-

Hepatotoxicity: Many pyrrolizidine alkaloids are known to cause liver damage.[2][3]

-

Cytotoxicity: Some alkaloids exhibit cytotoxic effects against various cell lines.[7]

-

Antimicrobial Activity: Certain alkaloids have shown activity against bacteria and fungi.[8][9][10][11]

-

Anti-inflammatory Activity: Some alkaloids possess anti-inflammatory properties.[12][13][14][15]

-

Neurotoxicity: Neurotoxic effects have been reported for some members of this alkaloid class.[4][5][16]

Further research is required to determine if this compound exhibits any of these activities and to what extent.

Visualizations

General Workflow for Natural Product Discovery

The following diagram illustrates a generalized workflow for the discovery and characterization of a natural product like this compound.

Conclusion and Future Directions

This compound remains a relatively understudied pyrrolizidine alkaloid since its discovery in 1957. While its chemical structure is known, there is a notable absence of data regarding its biological activities, quantitative potency, and mechanisms of action. This presents a significant opportunity for future research.

Key areas for future investigation include:

-

Isolation and Characterization: Development of optimized and fully documented protocols for the isolation of this compound from its natural sources.

-

Biological Screening: A comprehensive screening of this compound for a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neurotoxic effects, with determination of quantitative measures such as IC50 values.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which this compound may exert any identified biological effects.

-

Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the pure compound for further research and could enable the synthesis of analogs with potentially improved activity or reduced toxicity.

Addressing these research gaps will be crucial to fully understand the potential of this compound as a pharmacological tool or a lead compound for drug development.

References

- 1. This compound | C18H23NO5 | CID 6504360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hepatotoxicity of Pyrrolizidine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Astrocytes in Metabolism and Neurotoxicity of the Pyrrolizidine Alkaloid Monocrotaline, the Main Toxin of Crotalaria retusa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial activity of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory iridoids of botanical origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Extraction of Spartioidine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a pyrrolizidine alkaloid that has been identified in various plant species, including those from the Senecio, Cytisus, and Genista genera. Pyrrolizidine alkaloids (PAs) are a large class of secondary metabolites known for their complex chemical structures and a wide range of biological activities. The extraction and purification of specific PAs like this compound are crucial for further pharmacological investigation, toxicological studies, and potential drug development. This document provides a detailed protocol for the extraction and purification of this compound from plant material, synthesized from established alkaloid extraction methodologies. The protocol emphasizes a classic acid-base extraction technique coupled with chromatographic purification.

Data Summary

The following table summarizes key quantitative parameters associated with the extraction of alkaloids from plant materials. These values are generalized from various alkaloid extraction protocols and should be optimized for specific plant matrices and target yields.

| Parameter | Value | Notes |

| Plant Material to Solvent Ratio (Extraction) | 1:10 (w/v) | A common starting ratio for efficient extraction.[1] |

| Acidic Extraction Solution | 0.5 N - 2% HCl | Acidifies the medium to protonate and solubilize alkaloids.[2][3][4] |

| Basifying Agent | 25% Ammonium Hydroxide | Used to deprotonate alkaloids for extraction into organic solvents.[3][5][6][7] |

| pH for Basification | 9 - 10 | Optimal pH range for the deprotonation of most alkaloids.[3][5][6][7] |

| Organic Extraction Solvent | Dichloromethane or Chloroform | Non-polar solvents for extracting the free base alkaloid.[3][5][6][7] |

| Purification Mobile Phase (TLC) | Dichloromethane:Methanol:Ammonia (85:14:1, v/v/v) | A representative solvent system for the separation of alkaloids on silica gel.[3][5][6][7] |

| Typical Alkaloid Yield (Crude Extract) | 0.1% - 2.0% (of dry plant weight) | Highly variable depending on the plant species, part, and growing conditions.[8] |

Experimental Protocol

This protocol details a comprehensive method for the extraction and isolation of this compound from dried and powdered plant material.

Materials and Equipment

-

Dried and finely powdered plant material (e.g., from Senecio, Cytisus, or Genista species)

-

Hydrochloric acid (HCl), 2% aqueous solution

-

Ammonium hydroxide (NH₄OH), 25% solution

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel 60 (for column chromatography)

-

TLC plates (silica gel GF254)

-

Dragendorff's reagent

-

Rotary evaporator

-

Soxhlet apparatus (optional, for initial extraction)

-

Separatory funnels

-

Glass chromatography column

-

pH meter or pH indicator strips

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Heating mantle and magnetic stirrer

Step-by-Step Methodology

1. Acidic Extraction

a. Weigh 100 g of dried, powdered plant material and place it into a large beaker or flask. b. Add 1 L of 2% hydrochloric acid solution to the plant material (1:10 w/v ratio).[1][4] c. Stir the mixture vigorously using a magnetic stirrer for 4-6 hours at room temperature. This process protonates the alkaloids, forming their water-soluble salts. d. After stirring, filter the mixture through several layers of cheesecloth or a coarse filter paper to remove the bulk plant material. e. Re-extract the plant residue with another 500 mL of 2% HCl for 2 hours to ensure exhaustive extraction. f. Combine the filtrates from both extractions. The resulting acidic aqueous solution contains the protonated alkaloids.

2. Defatting (Optional)

a. If the plant material is rich in lipids, a defatting step is recommended. b. Transfer the acidic extract to a large separatory funnel. c. Add an equal volume of a non-polar solvent like n-hexane or diethyl ether. d. Shake the funnel vigorously and allow the layers to separate. e. Discard the upper organic layer containing lipids and other non-polar compounds. Repeat this washing step 2-3 times.

3. Basification and Free Base Extraction

a. Transfer the defatted acidic aqueous extract to a large beaker and cool it in an ice bath. b. Slowly add 25% ammonium hydroxide solution dropwise while continuously monitoring the pH.[3][5][6][7] c. Continue adding the base until the pH of the solution reaches 9-10.[3][5][6][7] This deprotonates the alkaloid salts, converting them into their free base form, which is soluble in organic solvents. d. Transfer the basified solution to a large separatory funnel. e. Add an equal volume of dichloromethane and shake vigorously for 5-10 minutes.[3][5][6][7] f. Allow the layers to separate and collect the lower organic layer (dichloromethane). g. Repeat the extraction of the aqueous layer with fresh dichloromethane two more times to ensure complete extraction of the alkaloids. h. Combine all the dichloromethane extracts.

4. Drying and Concentration

a. Dry the combined organic extract over anhydrous sodium sulfate for at least 30 minutes to remove any residual water. b. Filter the dried extract to remove the sodium sulfate. c. Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude alkaloid extract.

5. Purification by Column Chromatography

a. Prepare a slurry of silica gel 60 in the chosen mobile phase (e.g., Dichloromethane:Methanol:Ammonia 85:14:1).[3][5][6][7] b. Pack a glass chromatography column with the silica gel slurry. c. Dissolve a small amount of the crude alkaloid extract in a minimal volume of the mobile phase and load it onto the column. d. Elute the column with the mobile phase, collecting fractions of the eluate. e. Monitor the separation by spotting the collected fractions on a TLC plate. f. Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent (alkaloids typically appear as orange-brown spots). g. Combine the fractions containing the purified this compound (identified by comparison with a standard if available, or by further analytical techniques like LC-MS or NMR). h. Evaporate the solvent from the combined pure fractions to obtain the isolated this compound.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Diagram (Placeholder)

While this application note focuses on an extraction protocol, a signaling pathway diagram would be relevant for a subsequent study on the biological activity of this compound. For instance, if this compound were found to interact with a specific cellular pathway, a diagram could be generated as follows.

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

- 1. static.adenuniv.com [static.adenuniv.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. scispace.com [scispace.com]

- 4. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]

- 5. phytojournal.com [phytojournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Spartioidine using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Introduction

Spartioidine is a pyrrolizidine alkaloid (PA), a class of secondary metabolites found in numerous plant species.[1] PAs are of significant interest to researchers in the fields of toxicology, pharmacology, and natural product chemistry due to their potential toxicity and medicinal properties.[2] Accurate and sensitive quantification of individual PAs like this compound is crucial for quality control of herbal products, food safety assessment, and in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME).[3][4] High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) has become the preferred analytical technique for the determination of PAs due to its high sensitivity, selectivity, and robustness.[2][4] This application note presents a detailed protocol for the quantification of this compound in various matrices, such as plant material and biological fluids, using HPLC-MS/MS.

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

This protocol describes a general procedure that can be adapted for various sample matrices. Optimization may be required for specific applications.

1. Sample Preparation

The goal of sample preparation is to extract this compound from the matrix and remove interfering substances.[2]

a. Extraction from Plant Material:

-

Weigh 2.0 g of homogenized plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.[5]

-

Sonicate for 15 minutes at room temperature.[5]

-

Centrifuge at 3800 x g for 10 minutes.[5]

-

Collect the supernatant.

-

Repeat the extraction on the pellet with another 20 mL of the extraction solution and combine the supernatants.[5]

b. Extraction from Plasma:

-

To 100 µL of plasma, add an internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex mix for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[3]

-

Collect the supernatant for further cleanup.

c. Solid-Phase Extraction (SPE) Cleanup: A strong cation exchange (SCX) SPE cartridge is commonly used for the cleanup of PAs.[6][7]

-

Conditioning: Condition the SCX cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.[6]

-

Loading: Load the acidic extract (supernatant) onto the cartridge.

-

Washing: Wash the cartridge with 6 mL of water, followed by 6 mL of methanol to remove interfering substances.[6]

-

Elution: Elute this compound and other PAs from the cartridge using two aliquots of 5 mL of 2.5-6% ammonia in methanol.[6][7]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 5% methanol in water with 0.1% formic acid).[6][7][8]

-

Filter the reconstituted sample through a 0.22 µm filter before injection into the HPLC system.[7][8]

2. HPLC-MS/MS Analysis

The analysis is performed using a High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer.

a. HPLC Conditions: A reversed-phase C18 column is typically suitable for the separation of PAs.[1][8]

| Parameter | Value |

| Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)[8] |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate[1] |

| Mobile Phase B | Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[1] |

| Gradient | Optimized for separation (e.g., start with 5% B, ramp to 95% B) |

| Flow Rate | 0.3 mL/min[8] |

| Column Temperature | 40 °C[1][8] |

| Injection Volume | 3-5 µL[3][8] |

b. Mass Spectrometry Conditions: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[1][3]

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5000 V[3] |

| Source Temperature | ~450 °C[3] |

| MRM Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. |

Data Presentation

The quantitative performance of the method should be validated according to standard guidelines. The following table summarizes typical performance characteristics for PA analysis.

Table 1: Method Validation Parameters

| Parameter | Typical Range | Description |

| Linearity (r²) | > 0.99[3] | The correlation coefficient of the calibration curve prepared in the matrix. |

| Lower Limit of Quantification (LLOQ) | 0.05 - 2.5 µg/kg[8] | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy (% Recovery) | 80 - 120%[6][8] | The closeness of the measured value to the true value, often assessed by spiking blank matrix with known concentrations. |

| Precision (% RSD) | < 15%[8] | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Conclusion

The described HPLC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in various matrices. The detailed sample preparation protocol, involving acidic extraction and SPE cleanup, ensures the effective removal of interferences, leading to reliable and accurate results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]

- 4. uvadoc.uva.es [uvadoc.uva.es]

- 5. bfr.bund.de [bfr.bund.de]

- 6. lcms.cz [lcms.cz]

- 7. bfr.bund.de [bfr.bund.de]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the GC-MS Analysis of Spartioidine and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine is a quinolizidine alkaloid found in various plant species. As with many alkaloids, it and its isomers possess potential pharmacological properties, making them of interest to the pharmaceutical and natural product research communities. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound and its isomers, including sample preparation, derivatization, and instrument parameters.

The structural similarity of this compound isomers presents a significant analytical challenge, requiring optimized chromatographic separation and mass spectrometric detection. Mass spectrometry is a powerful tool for the unambiguous determination of the structure of these compounds[1]. The fragmentation patterns observed in the mass spectra are key to distinguishing between different isomers[1].

Experimental Protocols

Sample Preparation

The extraction of this compound from a plant matrix is a critical first step. A generalized solid-phase extraction (SPE) method is described below, which can be adapted based on the specific sample matrix.

Materials:

-

Plant material (e.g., leaves, seeds)

-

Methanol

-

0.05 M Sulfuric acid

-

Ammonia solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Extraction:

-

Weigh 1-2 g of homogenized plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.

-

Vortex for 1 minute to ensure complete wetting of the sample.

-

Sonicate for 15 minutes in an ultrasonic bath.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process on the pellet with another 20 mL of 0.05 M sulfuric acid to maximize recovery.

-

Combine the supernatants.

-

-

Solid-Phase Extraction (SPE) Purification:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Neutralize the acidic extract with ammonia solution.

-

Load the neutralized extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the alkaloids with 10 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 1 mL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.

-

Derivatization (Optional but Recommended)

To improve the volatility and thermal stability of this compound and its isomers, derivatization is often necessary. Silylation is a common technique for compounds containing active hydrogen atoms (e.g., hydroxyl or amine groups).

Materials:

-

Dried sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block or oven

Protocol:

-

To the dried extract, add 100 µL of pyridine to ensure complete dissolution.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 70°C for 60 minutes.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of alkaloids. Optimization may be required for your specific instrument and isomers of interest.

Table 1: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS, DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |